molecular formula C14H11NO3 B1296370 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid CAS No. 52549-07-2

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid

Cat. No.: B1296370
CAS No.: 52549-07-2
M. Wt: 241.24 g/mol
InChI Key: KFCLXFOOVXFBNL-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromenopyridines, which are known for their diverse biological and medicinal properties.

Preparation Methods

The synthesis of 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) and multicomponent coupling reactions (MCCRs). These methods are favored for their efficiency and ability to produce high yields . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for various applications .

Chemical Reactions Analysis

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an anti-inflammatory and analgesic agent . It is also being investigated for its potential use in treating chronic allergic conjunctivitis and other inflammatory conditions . Additionally, the compound’s unique structure makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be compared to other similar compounds, such as 5H-chromeno[4,3-b]pyridin-5-one and 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 5H-chromeno[4,3-b]pyridin-5-one has been studied for its potential anticancer activity, while 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is known for its anti-inflammatory properties . The unique structure of this compound, particularly its acetic acid moiety, contributes to its distinct biological activities and makes it a valuable compound for further research.

Properties

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCLXFOOVXFBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314253
Record name MLS003115531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52549-07-2
Record name MLS003115531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.5 g of 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]-pyridine in a mixture of 60 ml of acetic acid and 25 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the resulting crystalline precipitate is filtered off. The crystals are recrystallized from dioxane to give 8.5 g of 5H-[1]benzopyrano[2,3-b]-pyridin-7-yl-acetic acid as white needles melting at 218°C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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